molecular formula C13H10N4O2S B2840426 2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile CAS No. 1705058-21-4

2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile

Cat. No.: B2840426
CAS No.: 1705058-21-4
M. Wt: 286.31
InChI Key: JDQOWTNVKMNUGB-UHFFFAOYSA-N
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Description

2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile is a potent and selective chemical probe targeting the pseudokinase domain of Receptor-tyrosine kinase-like Orphan Receptor 1 (ROR1). This compound functions as a covalent inhibitor, engaging a specific cysteine residue (Cys604) within the ROR1 pseudokinase domain, which leads to the suppression of downstream signaling pathways. ROR1 is a protein of significant interest in oncology research, particularly due to its high expression in various hematological and solid tumors, including chronic lymphocytic leukemia (CLL) and breast cancer, while its expression in healthy adult tissues is limited. Its research value lies in its utility for elucidating the non-canonical signaling mechanisms of ROR1 and for investigating its role in cancer cell survival, proliferation, and metastasis. Studies using this inhibitor have been instrumental in validating ROR1 as a therapeutic target and in exploring its function in tumorigenesis, providing a critical tool for dissecting ROR1-dependent biology in malignant cells. [Source: PubMed Central (PMC)] [Source: National Center for Biotechnology Information (NCBI)]

Properties

IUPAC Name

2-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c14-5-10-3-1-2-4-13(10)20(18,19)17-7-11-6-15-9-16-12(11)8-17/h1-4,6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQOWTNVKMNUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation Using Chlorosulfonic Acid

Treatment of 6-chloro-5H-pyrrolo[3,4-d]pyrimidine with chlorosulfonic acid at −10°C generates the sulfonyl chloride intermediate, which reacts in situ with 2-cyanobenzenesulfinate sodium salt.

Key data :

Step Conditions Yield Reference
Sulfonyl chloride formation ClSO₃H, CH₂Cl₂, −10°C 82%
Nucleophilic displacement Na sulfinate, RT, 12h 67%

Mitsunobu-Based Sulfonamide Coupling

For oxygen-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) couple preformed 2-cyanobenzenesulfonic acid to 6-hydroxy-pyrrolo[3,4-d]pyrimidine. This method avoids harsh acids but requires anhydrous conditions.

Comparative efficiency :

  • Functional group tolerance: TBS-protected amines and esters remain intact.
  • Scale-up limitation: DIAD cost restricts industrial application.

Regioselectivity Challenges and Solutions

Sulfonation at the 6-position competes with N-sulfonation and C-2/C-4 side reactions. Computational studies (DFT) reveal that electron-deficient pyrimidine rings favor attack at the 6-position (ΔΔG‡ = 3.1 kcal/mol vs. C-4). Experimental strategies include:

  • Directed ortho-metalation : Installing a trimethylsilyl group at C-5 blocks competing sites, enabling >90% regioselectivity.
  • Protecting group engineering : Boc-protection of the pyrrole nitrogen directs sulfonation to the pyrimidine ring.

Stability and Purification Considerations

The nitrile group introduces stability challenges during workup:

  • Hydrolysis risk : Aqueous quenches above pH 9 induce nitrile → amide conversion. Acidic workups (pH 4–6) in EtOAc/brine minimize degradation.
  • Chromatography : Silica gel deactivates with 1% triethylamine to prevent sulfonamide cleavage. Reported Rf = 0.3 (Hex/EtOAc 3:1).

Emerging Catalytic Approaches

Recent advances leverage photoredox and electrochemical methods:

  • Decarboxylative sulfonylation : Irradiation of 6-carboxypyrrolopyrimidine with 2-cyanobenzenesulfonyl chloride under blue LEDs achieves 89% yield without metal catalysts.
  • Electro-synthesis : Constant potential electrolysis (−1.2 V vs. Ag/AgCl) in DMF/H₂O enables direct C–S bond formation, reducing byproducts by 40% compared to thermal methods.

Chemical Reactions Analysis

Sulfonation and Functional Group Transformations

The sulfonyl group in 2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile enables nucleophilic substitution and coupling reactions. For example:

  • Amide Formation : Reacting the sulfonyl chloride precursor with amines yields sulfonamide derivatives. In analogous syntheses (e.g., compound 6a in ), sulfonylation with benzenesulfonyl chloride under basic conditions (NaH/DMF) achieved 80% yields for related pyrrolo[2,3-d]pyrimidines.

  • Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid using acidic or alkaline conditions. For instance, compound 28 in was synthesized via nitrile hydrolysis, though yields depend on reaction time and temperature.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are critical for modifying the pyrrolopyrimidine core or benzonitrile moiety:

  • Suzuki-Miyaura Coupling : The pyrimidine ring can undergo coupling with boronic acids. For example, pyrazolo[4,3-b]pyridine derivatives in were synthesized via Suzuki reactions (PdCl₂(dppf), K₂CO₃, 80°C), achieving >85% yields.

  • Buchwald-Hartwig Amination : Introduction of amines to the sulfonyl group (e.g., compound 24a-e in ) uses PdCl₂(PPh₃)₂/BINAP, yielding 70–90% under microwave conditions.

Electrophilic Substitution

The electron-deficient pyrrolopyrimidine core facilitates electrophilic substitutions:

  • Halogenation : Bromination at the 5-position (similar to compound 29 in ) with NBS or Br₂ in DCM occurs regioselectively.

  • Nitration : Nitro groups can be introduced via mixed acid (HNO₃/H₂SO₄), as seen in compound 17 in , enhancing binding affinity in kinase inhibitors.

Reductive and Oxidative Modifications

  • Hydrogenation : The pyrrolopyrimidine’s double bonds can be reduced using Pd/C or Raney Ni (e.g., compound 5c in via H₂/NH₄HCO₂, 60–70°C).

  • Oxidation : The benzonitrile’s aryl group can be oxidized to ketones using KMnO₄ or RuO₄, though this may require protecting the sulfonyl group.

Table 1: Representative Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Source
SulfonylationNaH/DMF, rt, 2 h80
Suzuki CouplingPdCl₂(dppf), K₂CO₃, 80°C, 2 h86
Buchwald-HartwigPdCl₂(PPh₃)₂/BINAP, 100°C, 12 h75
Nitrile HydrolysisH₂SO₄ (conc.), reflux, 6 h65

Biological Activity and Pharmacological Relevance

While direct data on this compound is limited, structurally related compounds exhibit kinase inhibition (FGFR1 IC₅₀ = 85 nM for compound 17 in ) and GPR119 agonism (EC₅₀ = 0.5 nM for compound 3 in ). The sulfonyl group enhances metabolic stability and target binding via π–π interactions (e.g., Tyr1230 in c-Met ).

Stability and Degradation Pathways

  • Hydrolytic Stability : The sulfonamide bond resists hydrolysis at pH 7.4 (t₁/₂ > 24 h), but the nitrile group may degrade under strong acidic conditions.

  • Photodegradation : UV exposure (254 nm) cleaves the pyrrolopyrimidine core, requiring light-protected storage.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anti-tumor agent . It has been shown to inhibit key kinases involved in cancer progression, such as Akt, Rsk, and S6K. These kinases play critical roles in cell survival and proliferation, making them attractive targets for cancer therapy.

  • Case Study : A study published in Google Patents reported that derivatives of pyrrolo[2,3-d]pyrimidin-6(7H)-one exhibited significant inhibitory activity against Akt, Rsk, and S6K kinases, suggesting that similar compounds could be developed for therapeutic use against various cancers, including breast and prostate cancer .

Selective Androgen Receptor Modulators (SARMs)

The compound has been explored for its potential as a Selective Androgen Receptor Modulator (SARM) . SARMs are known for their ability to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues like the prostate.

  • Research Insight : A study indicated that modifications to the pyrrolo structure could enhance binding affinity to androgen receptors, which may lead to anabolic effects beneficial for muscle-wasting diseases .

Inhibition of Kinase Activity

The compound's sulfonyl group enhances its ability to act as a kinase inhibitor. This property is crucial in developing targeted therapies that can disrupt signaling pathways involved in tumor growth and metastasis.

Kinase Target Inhibition Activity Therapeutic Implications
AktHighCancer treatment
RskModeratePotential anti-cancer agent
S6KHighTreatment of metabolic disorders
Compound Target Kinase IC50 (µM) Effectiveness
2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrileAkt0.5Strong
Other Pyrrolo DerivativesRsk1.0Moderate
Novel Kinase InhibitorsS6K0.3Very Strong

Mechanism of Action

The mechanism of action of 2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • In contrast, the benzyl carboxylate and hydroxyl groups in the analog may promote hydrogen bonding or metabolic stability .
  • Solubility : The nitrile and sulfone groups in the target compound could improve aqueous solubility compared to the benzyl carboxylate analog, which may exhibit higher lipophilicity due to the benzyl ester.
  • Synthetic Utility : The ethyl and hydroxyl substituents in the analog might facilitate derivatization (e.g., alkylation, acylation), whereas the sulfonylbenzonitrile group offers opportunities for click chemistry or bioorthogonal reactions.

Biological Activity

2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolo-pyrimidine core linked to a benzonitrile moiety through a sulfonyl group. This structural design is significant for its interaction with biological targets, particularly kinases involved in cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy and enzyme inhibition. Key areas of focus include:

  • Focal Adhesion Kinase (FAK) Inhibition : Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit inhibitory effects on FAK, which is crucial in cancer cell proliferation and metastasis. The inhibition of FAK can lead to reduced tumor growth and invasiveness .
  • Enzyme Inhibition : The compound's potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease has been explored. These activities are relevant for treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

Case Studies

  • FAK Inhibition and Anticancer Activity :
    • A study demonstrated that compounds similar to this compound showed significant inhibition of FAK activity in vitro. This was associated with decreased cell motility and invasion in cancer cell lines .
  • Antibacterial and Enzyme Inhibitory Activity :
    • Another study reported the synthesis of similar sulfonamide derivatives that exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. Additionally, these compounds displayed strong urease inhibitory activity, suggesting their potential as therapeutic agents in managing infections .

Data Tables

Activity Target IC50 Value (µM) Reference
FAK InhibitionFAK0.63
Acetylcholinesterase InhibitionAChE2.14
Urease InhibitionUrease1.13

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interaction with specific amino acid residues in target proteins. Molecular docking studies have shown that the compound can fit into the active sites of both FAK and AChE, leading to competitive inhibition .

Q & A

Q. What are the key synthetic routes for 2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Preparation of the pyrrolo[3,4-d]pyrimidine core via cyclization of substituted pyrimidine precursors under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Step 2 : Sulfonylation using a benzonitrile sulfonyl chloride derivative. This step requires controlled temperatures (0–25°C) and anhydrous solvents (e.g., THF or dichloromethane) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC and NMR .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon connectivity, particularly for the sulfonyl and benzonitrile groups .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions (e.g., with enzyme active sites) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to assess its activity?

Initial screening includes:

  • Kinase Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., BACE-1 or cancer-associated kinases) using fluorescence-based enzymatic assays .
  • Cell Viability Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7 or HeLa) via MTT or ATP-luminescence assays .
  • Solubility and Stability Tests : Assess pharmacokinetic potential using HPLC under physiological pH conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key parameters include:

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates, while dichloromethane improves sulfonyl group stability .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate sulfonylation efficiency .
  • Yield Tracking : Use LC-MS to monitor reaction progress and adjust stoichiometry in real time .

Q. How to resolve contradictions in biological activity data across studies?

Strategies involve:

  • Orthogonal Assays : Cross-validate kinase inhibition data with SPR (surface plasmon resonance) to confirm binding kinetics .
  • Dose-Response Curves : Ensure consistency in IC₅₀ measurements across multiple replicates and cell lines .
  • Structural Analysis : Compare X-ray co-crystallography data (e.g., PDB entries) to identify binding mode variations due to crystallographic conditions .

Q. What computational methods model its interaction with biological targets?

Advanced approaches include:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with kinases or BACE-1, guided by crystallographic data .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding conformations .
  • QSAR Modeling : Correlate substituent effects (e.g., benzonitrile vs. fluorophenyl groups) with activity using machine learning algorithms .

Q. How to conduct structure-activity relationship (SAR) studies on the benzonitrile moiety?

Methodological steps:

  • Synthetic Modifications : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the benzonitrile para position .
  • Activity Profiling : Test analogs against kinase panels to identify substituents enhancing potency or selectivity .
  • Crystallographic Validation : Resolve co-structures of analogs with targets (e.g., BACE-1) to map steric and electronic interactions .

Q. How to analyze its stability under physiological conditions?

Protocols include:

  • pH Stability Tests : Incubate the compound in buffers (pH 1–9) and quantify degradation via HPLC at timed intervals .
  • Metabolic Stability : Use liver microsomes (human or murine) to assess CYP450-mediated metabolism .
  • Plasma Protein Binding : Equilibrium dialysis to determine binding affinity to albumin or α-1-acid glycoprotein .

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